molecular formula C12H15NO3 B14651688 2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene CAS No. 53205-16-6

2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B14651688
CAS No.: 53205-16-6
M. Wt: 221.25 g/mol
InChI Key: DTUJJDPOMQYULT-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene is an aromatic compound with a benzene ring substituted with methoxy, dimethyl, and nitroprop-1-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1,3-dimethyl-2-methoxybenzene with nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, where the precursor and nitrating agents are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens or alkylating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and dimethyl groups may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
  • 1,3-Dimethoxy-5-propylbenzene

Uniqueness

2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of the nitroprop-1-en-1-yl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

53205-16-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-methoxy-1,3-dimethyl-5-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C12H15NO3/c1-8-5-11(7-10(3)13(14)15)6-9(2)12(8)16-4/h5-7H,1-4H3

InChI Key

DTUJJDPOMQYULT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C=C(C)[N+](=O)[O-]

Origin of Product

United States

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